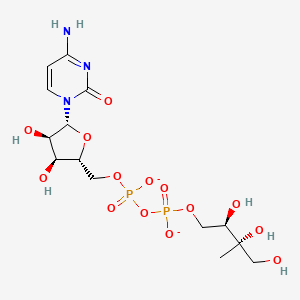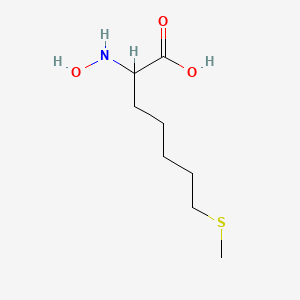![molecular formula C16H22N6O2 B1262497 2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
- Research has focused on the crystal and molecular structure of related triazine compounds, with studies detailing their symmetry and conformation. For example, Dolzhenko et al. (2011) analyzed a related triazine derivative, describing its monoclinic symmetry and boat conformation in its crystalline form (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).
Antimicrobial Applications
- Some derivatives of triazines have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives and tested them for activity against bacteria and fungi, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Compounds
- Researchers have developed new methods to synthesize derivatives of triazines. Sañudo, Marcaccini, Basurto, and Torroba (2006) described a method to create a new class of pseudopeptidic triazines, highlighting their potential applications in various fields (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Potential Inhibitors in Drug Design
- The structure of triazines is being explored for their potential as inhibitors in drug design. Mackenzie and Stevens (1972) discussed 1,2,3-benzotriazin-4(3H)-ones with triazinyl substituents, focusing on their potential as irreversible inhibitors in therapeutic applications (Mackenzie & Stevens, 1972).
Chemical Reactions and Transformations
- There is interest in the chemical reactions and transformations of triazine compounds. For instance, Yanagiya, Yasumoto, and Kurabayashi (1973) studied the cyclotrimerization of aliphatic nitriles in the presence of alcohols, examining the formation of triazines and their subsequent rearrangement to form other compounds (Yanagiya, Yasumoto, & Kurabayashi, 1973).
Eigenschaften
Produktname |
2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Molekularformel |
C16H22N6O2 |
Molekulargewicht |
330.38 g/mol |
IUPAC-Name |
2-[[4-(4-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O2/c1-24-13-6-4-12(5-7-13)18-15-19-14(17-8-11-23)20-16(21-15)22-9-2-3-10-22/h4-7,23H,2-3,8-11H2,1H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
QDGWCTLLQIUYEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B1262416.png)

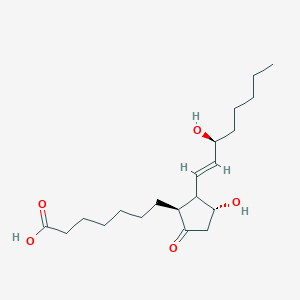

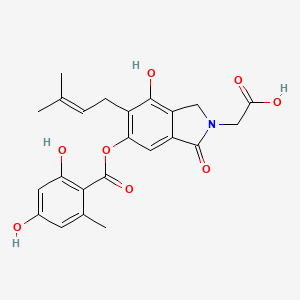
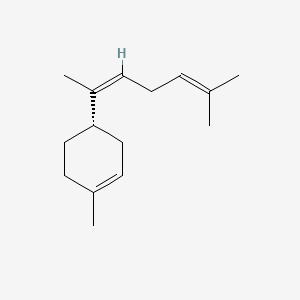
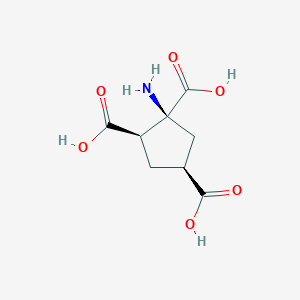
![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)

